2-amino-6-methyl-5-(3-nitro-1H-1,2,4-triazol-1-yl)-4-phenyl-4H-pyran-3-carbonitrile
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Overview
Description
2-amino-6-methyl-5-(3-nitro-1H-1,2,4-triazol-1-yl)-4-phenyl-4H-pyran-3-carbonitrile is a complex organic compound that features a unique combination of functional groups, including an amino group, a nitro group, a triazole ring, a pyran ring, and a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-6-methyl-5-(3-nitro-1H-1,2,4-triazol-1-yl)-4-phenyl-4H-pyran-3-carbonitrile typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the triazole ring, which is then coupled with other intermediates to form the final compound. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
2-amino-6-methyl-5-(3-nitro-1H-1,2,4-triazol-1-yl)-4-phenyl-4H-pyran-3-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and palladium on carbon for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
2-amino-6-methyl-5-(3-nitro-1H-1,2,4-triazol-1-yl)-4-phenyl-4H-pyran-3-carbonitrile has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structure and functional groups.
Materials Science: It can be used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.
Organic Synthesis: The compound serves as an intermediate in the synthesis of other complex molecules, making it valuable in the field of organic chemistry.
Mechanism of Action
The mechanism of action of 2-amino-6-methyl-5-(3-nitro-1H-1,2,4-triazol-1-yl)-4-phenyl-4H-pyran-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to various enzymes and receptors, potentially inhibiting or activating biological processes. The exact mechanism depends on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other triazole-containing molecules and pyran derivatives, such as:
- 5-amino-1H-1,2,4-triazole-3-carbohydrazide
- 3,5-bis(3,4-diamino-1,2,4-triazole)-1H-pyrazole
Uniqueness
Its structure allows for diverse chemical reactivity and the ability to interact with various biological targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C15H12N6O3 |
---|---|
Molecular Weight |
324.29 g/mol |
IUPAC Name |
2-amino-6-methyl-5-(3-nitro-1,2,4-triazol-1-yl)-4-phenyl-4H-pyran-3-carbonitrile |
InChI |
InChI=1S/C15H12N6O3/c1-9-13(20-8-18-15(19-20)21(22)23)12(10-5-3-2-4-6-10)11(7-16)14(17)24-9/h2-6,8,12H,17H2,1H3 |
InChI Key |
UIWAGWXYQVSMMM-UHFFFAOYSA-N |
SMILES |
CC1=C(C(C(=C(O1)N)C#N)C2=CC=CC=C2)N3C=NC(=N3)[N+](=O)[O-] |
Canonical SMILES |
CC1=C(C(C(=C(O1)N)C#N)C2=CC=CC=C2)N3C=NC(=N3)[N+](=O)[O-] |
Origin of Product |
United States |
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